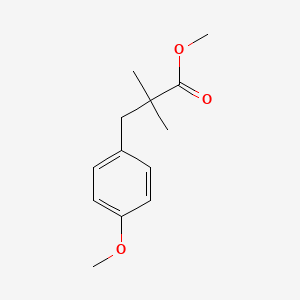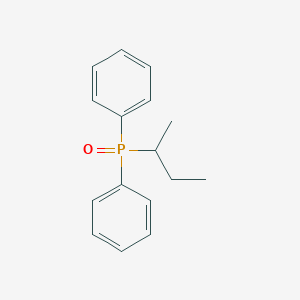
Butan-2-yl(diphenyl)phosphane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl(diphenyl)phosphane oxide is an organophosphorus compound that features a phosphane oxide group bonded to a butan-2-yl group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl(diphenyl)phosphane oxide typically involves the reaction of diphenylphosphine with butan-2-yl halides under controlled conditions. One common method is the use of Grignard reagents, where diphenylphosphine is reacted with butan-2-yl magnesium bromide to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl(diphenyl)phosphane oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides with higher oxidation states.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halides and catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphane oxides, while reduction results in the formation of phosphines .
Aplicaciones Científicas De Investigación
Butan-2-yl(diphenyl)phosphane oxide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Butan-2-yl(diphenyl)phosphane oxide exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane oxide group can act as a ligand, stabilizing metal complexes and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal center used .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the butan-2-yl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one butan-2-yl group.
Butyl(diphenyl)phosphane oxide: Similar but with a butyl group instead of a butan-2-yl group.
Uniqueness
Butan-2-yl(diphenyl)phosphane oxide is unique due to the presence of the butan-2-yl group, which can influence its reactivity and coordination properties. This makes it a versatile ligand in various catalytic applications and distinguishes it from other phosphane oxides .
Propiedades
Número CAS |
4252-61-3 |
|---|---|
Fórmula molecular |
C16H19OP |
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
[butan-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19OP/c1-3-14(2)18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
Clave InChI |
CJAURDCSAQYORR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
![6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14153999.png)
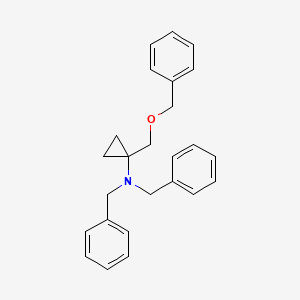
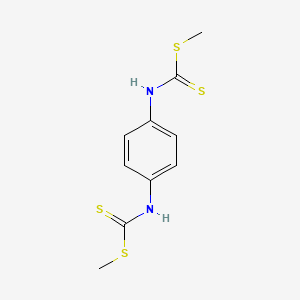
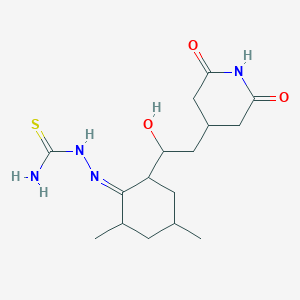
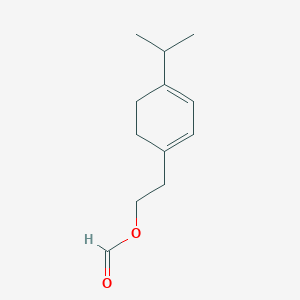
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)
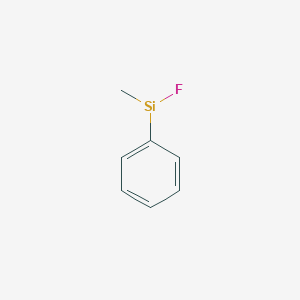
![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)
